N-Benzyl-4-chloroaniline

概述

描述

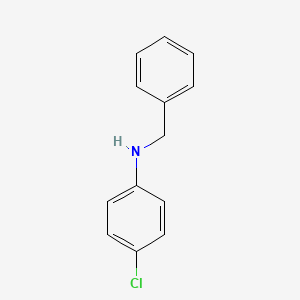

N-Benzyl-4-chloroaniline is an organic compound with the molecular formula C13H12ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is bonded to a benzyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzyl-4-chloroaniline can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group replaces the hydrogen atom on the nitrogen atom of 4-chloroaniline.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate and improve yield.

化学反应分析

Types of Reactions: N-Benzyl-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzyl-4-chloronitrobenzene using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.

Substitution: The chlorine atom in the para position can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst, or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

Oxidation: N-benzyl-4-chloronitrobenzene.

Reduction: Various this compound derivatives.

Substitution: Compounds with different substituents replacing the chlorine atom.

科学研究应用

Chemical Synthesis

N-Benzyl-4-chloroaniline is primarily utilized as an intermediate in organic synthesis. It can undergo several chemical reactions, making it valuable for producing various derivatives and compounds.

Key Reactions

- Nucleophilic Substitution : The chlorine atom in the para position can be substituted with other groups through nucleophilic aromatic substitution reactions. This property is exploited to synthesize compounds with diverse functionalities.

- Oxidation : this compound can be oxidized to form N-benzyl-4-chloronitrobenzene using agents such as potassium permanganate or nitric acid. This reaction is significant in producing nitro derivatives that are often used in pharmaceuticals.

- Reduction : The compound can be reduced to yield various derivatives with different functional groups. For example, hydrogenation can lead to the formation of amines, which are crucial in medicinal chemistry.

Synthetic Routes

A common synthetic route involves the reaction of 4-chloroaniline with benzyl chloride in the presence of a base like sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the benzyl group replaces the hydrogen atom on the nitrogen atom of 4-chloroaniline.

Biological Applications

Research has indicated that this compound possesses potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy and mechanisms of action.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth. Research is focused on understanding its mechanism of action at the molecular level.

Industrial Applications

In addition to its role in research, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various applications in material science.

Dye Production

The compound serves as a precursor for synthesizing azo dyes and other colorants used in textiles and coatings. Its ability to undergo substitution reactions allows for the introduction of different chromophores into dye molecules.

Case Studies

Several studies illustrate the practical applications of this compound:

- Synthesis of Bioactive Compounds : A study demonstrated that reacting this compound with sulfuric acid leads to the formation of halogeno-substituted dibenzoazepines, which are important intermediates for bioactive molecules.

- Pharmaceutical Research : Ongoing investigations focus on using this compound as a pharmaceutical intermediate for developing new drugs targeting specific diseases, particularly those related to microbial infections and cancer .

- Environmental Impact Studies : Research has also explored the degradation products of this compound in biological systems, revealing insights into its metabolic pathways and potential environmental effects .

作用机制

The mechanism of action of N-Benzyl-4-chloroaniline involves its interaction with various molecular targets. The benzyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

相似化合物的比较

N-Benzyl-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

N-Benzyl-4-fluoroaniline: Contains a fluorine atom in place of chlorine.

N-Benzyl-4-iodoaniline: Iodine atom replaces the chlorine atom.

Uniqueness: N-Benzyl-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as reactivity and stability. The chlorine atom’s electron-withdrawing nature influences the compound’s overall behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

N-Benzyl-4-chloroaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H12ClN. It consists of a benzyl group attached to the nitrogen atom of an aniline structure, with a chlorine atom in the para position relative to the amino group. This structural configuration influences its biological reactivity and interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

- Endocrine Disruption : Potentially affects endocrine pathways, necessitating further research into its hormonal interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to biochemical changes within cells.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

- Genotoxicity : Evidence suggests that this compound may exhibit genotoxic effects under certain conditions, potentially leading to DNA damage.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

Toxicological Profile

The toxicological assessment of this compound reveals potential risks associated with exposure:

- Acute Toxicity : Classified as moderately toxic based on animal studies.

- Genotoxicity : Positive results in in vitro assays indicate potential DNA damaging effects, necessitating careful handling and further investigation into chronic exposure effects.

属性

IUPAC Name |

N-benzyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIYVXPSXIGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951986 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-37-0 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique metabolic byproduct has been observed during the breakdown of N-Benzyl-4-chloroaniline in liver cells?

A1: Research has identified N-Benzylidene-4-chloroaniline, a diarylimine, as a metabolic byproduct generated during the breakdown of this compound by liver enzymes []. This finding suggests a potential metabolic pathway where this compound could be broken down into benzaldehyde and 4-chloroaniline, which then react to form the observed diarylimine.

Q2: How does the reaction of this compound derivatives with sulfuric acid contribute to the synthesis of pharmacologically relevant compounds?

A2: Reacting 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid initiates a reaction cascade, leading to the formation of two key compound groups: halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and halogeno-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines []. These structures form the core of various bioactive molecules, highlighting the significance of this synthetic pathway in pharmaceutical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。